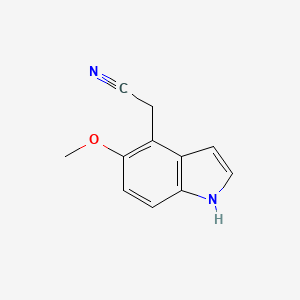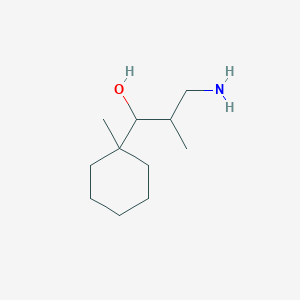
2-methyl-1-(5-methyl-1H-imidazol-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-(5-methyl-1H-imidazol-2-yl)propan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the second position of the imidazole ring and a propan-1-amine group attached to the first position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(5-methyl-1H-imidazol-2-yl)propan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. This reaction is usually carried out under acidic conditions.
Substitution Reactions:
Attachment of the Propan-1-amine Group: The propan-1-amine group can be introduced through a nucleophilic substitution reaction using 1-bromo-3-chloropropane and ammonia.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-methyl-1-(5-methyl-1H-imidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
科学的研究の応用
2-methyl-1-(5-methyl-1H-imidazol-2-yl)propan-1-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the treatment of various diseases, including infections and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-methyl-1-(5-methyl-1H-imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and immune response.
類似化合物との比較
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with a single methyl group.
2-methylimidazole: Another imidazole derivative with a methyl group at the second position.
Histamine: A biologically active imidazole derivative involved in immune response and neurotransmission.
Uniqueness
2-methyl-1-(5-methyl-1H-imidazol-2-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine group, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
特性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
2-methyl-1-(5-methyl-1H-imidazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-5(2)7(9)8-10-4-6(3)11-8/h4-5,7H,9H2,1-3H3,(H,10,11) |
InChIキー |
ZMAFLERHBFUQFP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)



![5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13189971.png)

![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)





